4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride
Description
Chemical Structure: The compound, formally named benzeneethanamine, 4-amino-N,N-dimethyl-, hydrochloride (1:2), features a benzenesulfonamide core substituted with a 4-amino group and a 2-(dimethylamino)ethyl side chain. Its dihydrochloride salt enhances solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.2ClH/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10;;/h3-6,12H,7-8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDUWZXFMWIXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 4-Aminobenzenesulfonyl Chloride
The most straightforward approach involves reacting 4-aminobenzenesulfonyl chloride with 2-(dimethylamino)ethylamine. This method leverages the nucleophilic substitution of the sulfonyl chloride group by the amine, forming the sulfonamide bond.
Procedure :
- Reagent Preparation : 4-Aminobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
- Amine Addition : 2-(Dimethylamino)ethylamine (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts.
- Reaction Monitoring : The mixture is stirred at room temperature for 12 hours, with TLC confirming completion.
- Workup : The organic layer is washed with brine, dried over MgSO4, and concentrated under reduced pressure.
Yield : 65–78% (crude), requiring further purification via recrystallization from ethanol/water.
Critical Analysis :
- Advantages : High atom economy and minimal side products.
- Challenges : 4-Aminobenzenesulfonyl chloride’s instability necessitates strict temperature control.
Nitro Reduction Pathway
This two-step method avoids handling unstable 4-aminobenzenesulfonyl chloride by starting with 4-nitrobenzenesulfonyl chloride.
Step 1: Sulfonamide Formation
4-Nitrobenzenesulfonyl chloride (1.0 equiv) reacts with 2-(dimethylamino)ethylamine (1.1 equiv) in THF at 0°C. After 6 hours, the intermediate N-[2-(dimethylamino)ethyl]-4-nitrobenzenesulfonamide is isolated (82% yield).
Step 2: Nitro Group Reduction
The nitro group is reduced using catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol) or SnCl2 in HCl. The latter provides the free base, which is converted to the dihydrochloride salt via HCl gas saturation.
Yield : 90–95% after reduction; 85% overall yield for the dihydrochloride.
Alkylation of 4-Aminobenzenesulfonamide
An alternative route alkylates 4-aminobenzenesulfonamide with 2-(dimethylamino)ethyl chloride hydrochloride.
Procedure :
- Base Activation : 4-Aminobenzenesulfonamide (1.0 equiv) is deprotonated with NaH (1.2 equiv) in DMF at 0°C.
- Alkylation : 2-(Dimethylamino)ethyl chloride hydrochloride (1.5 equiv) is added, and the mixture is heated to 80°C for 8 hours.
- Acidification : The product is treated with concentrated HCl to form the dihydrochloride salt.
Yield : 60–70%, with residual DMF requiring extensive washing.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Triethylamine : Using 1.5 equiv ensures complete HCl scavenging, preventing side reactions.
- Pd/C Loading : 10% w/w Pd/C achieves full nitro reduction within 3 hours, whereas SnCl2 requires stoichiometric amounts.
Purification and Characterization
Recrystallization Techniques
The dihydrochloride salt is recrystallized from hot ethanol, yielding colorless needles (mp 212–214°C). Purity exceeding 99% is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Spectroscopic Data
- 1H NMR (D2O) : δ 2.92 (s, 6H, N(CH3)2), 3.40 (t, 2H, CH2N), 3.72 (t, 2H, SO2NCH2), 6.88 (d, 2H, ArH), 7.65 (d, 2H, ArH).
- IR (KBr) : 1345 cm−1 (S=O asym), 1160 cm−1 (S=O sym), 3350 cm−1 (NH2).
Industrial-Scale Synthesis
Continuous Flow Reactor Design
Recent patents describe a continuous flow system for sulfonamide formation, reducing reaction time from 12 hours to 30 minutes. Key parameters:
Waste Management
- HCl Neutralization : Captured HCl is converted to NaCl via NaOH scrubbing.
- Solvent Recovery : DMF is distilled and reused, cutting costs by 40%.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Insights :
- The dimethylaminoethyl group may enhance CNS penetration compared to bulkier diethyl analogs .
- Procainamide : Demonstrates the impact of benzamide vs. sulfonamide cores; its antiarrhythmic activity relies on sodium channel interaction, a mechanism less common in sulfonamides .
- Ranitidine: Highlights the role of dimethylamino groups in receptor binding; its furanyl-thioether structure enables selective H₂ receptor antagonism .
Stability :
- Dihydrochloride salts (e.g., target compound) generally exhibit superior stability compared to free bases. Analogous compounds like 4-Dimethylamino-N-benzylcathinone dihydrochloride remain stable for ≥5 years at -20°C .
Biological Activity
4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride, also known as EN300-7442640, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula . Its structure features a benzenesulfonamide core with amino and dimethylamino functional groups, which are critical for its biological interactions.
The primary target of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is often overexpressed in hypoxic tumor environments, making it a significant target for cancer treatment. The inhibition of CA IX leads to:
- Decreased Tumor Cell Proliferation : By disrupting the enzyme's function, the compound may reduce the growth rate of cancer cells.
- Induction of Apoptosis : The inhibition of CA IX can trigger programmed cell death in malignant cells, enhancing therapeutic efficacy.
Inhibition Studies
Research indicates that 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide effectively inhibits CA IX under various environmental conditions commonly found in tumors, such as hypoxia. This specificity suggests its potential for targeted cancer therapies.
Cardiovascular Effects
A study evaluating the perfusion pressure and coronary resistance showed that this compound could interact with biomolecules involved in cardiovascular regulation. It was found to decrease perfusion pressure in a time-dependent manner compared to other benzenesulfonamide derivatives .
Antimicrobial Activity
While primarily studied for its anticancer properties, some derivatives of benzenesulfonamides have demonstrated significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against strains like E. coli and C. albicans, indicating a broader spectrum of biological activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical studies using computational models have assessed parameters such as absorption, distribution, metabolism, and excretion (ADME), providing insights into its bioavailability and safety profile .
Case Studies
- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide resulted in significant reductions in cell viability and proliferation rates compared to untreated controls.
- Animal Models : Animal studies have further corroborated the compound's efficacy in reducing tumor sizes when administered in conjunction with other chemotherapeutic agents.
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide dihydrochloride, and how can purity be optimized?
The synthesis typically involves sequential sulfonylation and alkylation reactions. A validated approach includes:
Sulfonylation : React 4-aminobenzenesulfonyl chloride with 2-(dimethylamino)ethylamine in anhydrous dimethylformamide (DMF) under nitrogen at 0–5°C for 2 hours.
Acidification : Treat the product with concentrated HCl to form the dihydrochloride salt.
Purification : Use recrystallization (ethanol/water) followed by HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to achieve >98% purity. Monitor intermediates via TLC (silica gel, ethyl acetate/methanol 8:2) .
Q. How does the compound’s structural configuration influence its solubility and stability?
The dihydrochloride salt form enhances aqueous solubility due to ionic interactions. The dimethylaminoethyl group introduces hydrophilicity, while the benzenesulfonamide core contributes to thermal stability (decomposition >250°C). Stability studies in aqueous buffers (pH 4–7) show <5% degradation over 72 hours at 25°C. For long-term storage, lyophilize and store at -20°C in amber vials .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide analogs?
Discrepancies in biological data (e.g., enzyme inhibition vs. cellular toxicity) often arise from assay conditions or impurity profiles. To address this:
- Reproducibility : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide or dimethylamine derivatives) that may interfere with bioactivity .
- Structural Analog Comparison : Test derivatives lacking the dimethylaminoethyl group to isolate pharmacophore contributions (see Table 1).
Q. Table 1: Structural Analogs and Activity Differences
| Compound | Structural Modification | IC50 (Enzyme X) | Cellular Toxicity (IC50) |
|---|---|---|---|
| Target Compound | Full structure | 0.8 µM | 25 µM |
| Analog A | No dimethylaminoethyl | >50 µM | >100 µM |
| Analog B | Chlorine substitution at C4 | 1.2 µM | 18 µM |
Q. How can computational modeling guide the design of derivatives targeting specific enzyme isoforms?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding affinities to isoforms (e.g., carbonic anhydrase II vs. IX). Key steps:
Template Preparation : Use crystal structures (PDB: 3CA2, 5FL4) for homology modeling.
Docking Parameters : Grid size: 60 × 60 × 60 Å; exhaustiveness: 33.
Validation : Compare predicted vs. experimental ΔG values (RMSD <2.0 Å acceptable).
This approach identified a derivative with 10-fold selectivity for isoform IX .
Q. What analytical techniques are critical for characterizing degradation products under stress conditions?
Forced degradation studies (acid/base/oxidative stress) require:
- HPLC-PDA : Track main peak depletion and identify degradants via UV spectra.
- HRMS (Q-TOF) : Assign molecular formulas (mass error <5 ppm).
- NMR (1H/13C) : Confirm structural changes (e.g., deamination or sulfonamide cleavage).
Under oxidative stress (3% H2O2, 6 hours), the compound degrades into 4-nitrobenzenesulfonamide (m/z 217.02) and dimethylamine (m/z 46.06) .
Q. How does the compound interact with plasma proteins, and what are implications for pharmacokinetic studies?
Equilibrium dialysis (37°C, pH 7.4) shows 85–90% binding to human serum albumin (HSA). Surface plasmon resonance (SPR) reveals a binding constant (KD) of 2.3 µM. Competitive displacement assays using warfarin suggest binding at Sudlow site I. This high binding may reduce free plasma concentration, necessitating dose adjustments in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
